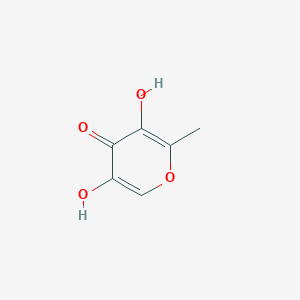
5-Hydroxymaltol
Vue d'ensemble
Description
5-Hydroxymaltol is a derivative of maltol and can be found in Penicillium echinulatum . It is also found in toasted oak and in honeys from blue gum (Eucalyptus leucoxylon) and yellow box (Eucalyptus melliodora) .
Synthesis Analysis
5-Hydroxymaltol can be derived from beetroot juice through Lactobacillus fermentation . The antioxidant activity of the beet culture media was significantly high. Antioxidant activity-guided purification and repeated sample isolation yielded an isolated compound, which was identified as 5-hydroxymaltol .Molecular Structure Analysis
The molecular structure of 5-Hydroxymaltol was identified using nuclear magnetic resonance spectrometry .Chemical Reactions Analysis
5-Hydroxymaltol has been found to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . It also suppressed tumor necrosis factor α (TNF-α), interleukin (IL)-1β, and inducible nitric oxide synthase (iNOS) in the messenger RNA and protein levels in LPS-treated RAW 264.7 cells .Physical And Chemical Properties Analysis
5-Hydroxymaltol has a molecular formula of C6H6O4 and a molar mass of 142.11 g/mol . Its density is 1.605±0.06 g/cm3 (Predicted), melting point is 158 °C, and boiling point is 346.2±42.0 °C (Predicted) .Applications De Recherche Scientifique
Anti-Inflammatory Properties
5-Hydroxymaltol has been found to suppress the inflammatory effect in lipopolysaccharide (LPS)-induced inflammation of macrophages . It inhibits the production of nitric oxide (NO) in LPS-stimulated RAW 264.7 cells .
Suppression of Cytokine Production
The compound also suppresses the production of tumor necrosis factor α (TNF-α), interleukin (IL)-1β, and inducible nitric oxide synthase (iNOS) at the messenger RNA and protein levels in LPS-treated RAW 264.7 cells .
Regulation of NF-κB Signaling Pathway
5-Hydroxymaltol has been shown to suppress LPS-induced nuclear translocation of NF-κB (p65), a key player in the regulation of immune responses .
Inhibition of MAPK Activation
The compound also inhibits the activation of mitogen-activated protein kinases (MAPKs), which play crucial roles in cellular responses to external stress signals .
Antioxidant Activity
5-Hydroxymaltol reduces LPS-induced reactive oxygen species (ROS) production, thereby exhibiting antioxidant activity .
Regulation of NRF2/HO-1 Expression
The compound increases the expression of nuclear factor erythroid 2–related factor 2 and heme oxygenase 1, which are important in the cellular response to oxidative stress .
Mécanisme D'action
5-Hydroxymaltol, also known as 3,5-Dihydroxy-2-methyl-4H-pyran-4-one, is a derivative of maltol . This compound has been found in various natural sources such as Penicillium echinulatum, toasted oak, and honeys from blue gum (Eucalyptus leucoxylon) and yellow box (Eucalyptus melliodora) .
Target of Action
The primary targets of 5-Hydroxymaltol are NF-κB , MAPKs , NRF2 , and HO-1 . These proteins play crucial roles in the regulation of inflammation and oxidative stress .
Mode of Action
5-Hydroxymaltol interacts with its targets to suppress inflammation and oxidative stress . It inhibits the production of nitric oxide (NO), tumor necrosis factor α (TNF-α), interleukin (IL)-1β, and inducible nitric oxide synthase (iNOS) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells . Furthermore, it suppresses LPS-induced nuclear translocation of NF-κB (p65) and mitogen-activated protein kinase activation .
Biochemical Pathways
5-Hydroxymaltol affects the NF-κB , MAPKs , and NRF2/HO-1 pathways . By suppressing the activation of NF-κB and MAPKs, it reduces inflammation . Additionally, it increases the expression of NRF2 and HO-1, which are involved in the cellular response to oxidative stress .
Pharmacokinetics
Its ability to suppress inflammation and oxidative stress suggests that it may have good bioavailability .
Result of Action
The action of 5-Hydroxymaltol results in the suppression of inflammation and oxidative stress . It reduces the production of pro-inflammatory molecules and enhances the expression of proteins that protect against oxidative stress .
Action Environment
The action of 5-Hydroxymaltol can be influenced by various environmental factors. For instance, it is derived from beetroot juice through Lactobacillus fermentation , suggesting that the presence of certain bacteria may enhance its production.
Orientations Futures
Further testing of the commercially obtained 5-Hydroxymaltol for anti-inflammatory and anti-oxidant activity using RAW264.7 murine macrophage cell line found it to inhibit inflammatory responses of RAW264.7 cells to bacterial lipopolysaccharide (LPS) . This suggests potential future directions in the study of 5-Hydroxymaltol’s anti-inflammatory and antioxidant properties.
Propriétés
IUPAC Name |
3,5-dihydroxy-2-methylpyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O4/c1-3-5(8)6(9)4(7)2-10-3/h2,7-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSNQLHKSUJJTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C(=CO1)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50148002 | |
| Record name | 5-Hydroxymaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 5-Hydroxymaltol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
5-Hydroxymaltol | |
CAS RN |
1073-96-7 | |
| Record name | 3,5-Dihydroxy-2-methyl-4H-pyran-4-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1073-96-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Hydroxymaltol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001073967 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxymaltol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50148002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dihydroxy-2-methyl-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-HYDROXYMALTOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DBQ2Q3Z4FR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 5-Hydroxymaltol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
184 - 184.5 °C | |
| Record name | 5-Hydroxymaltol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0032988 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



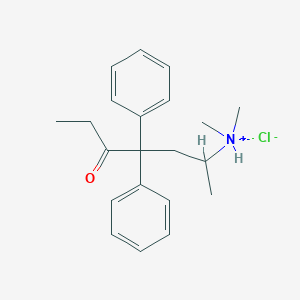

![2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane](/img/structure/B89525.png)
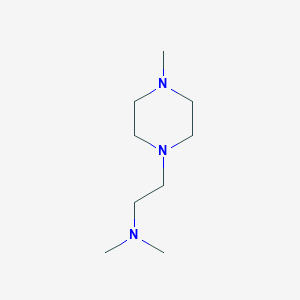

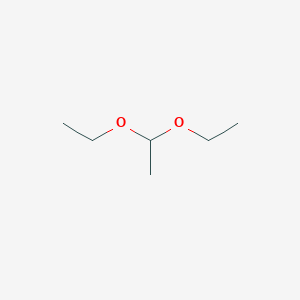
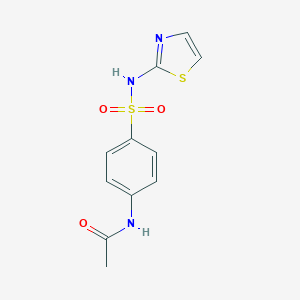

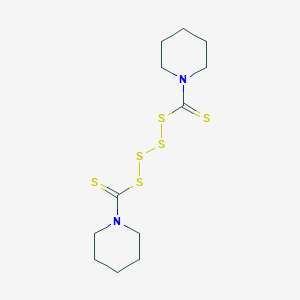
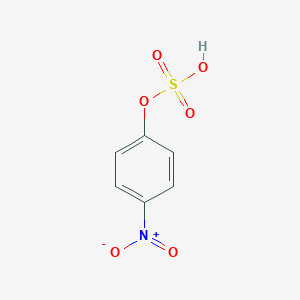

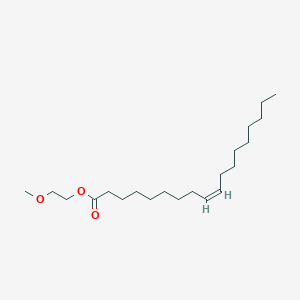

![5,10-[1,2]Benzenoarsanthrene](/img/structure/B89548.png)